BMS711939 - 1000998-62-8

BMS711939

Catalog Number: EVT-263121
CAS Number: 1000998-62-8
Molecular Formula: C22H20ClFN2O6
Molecular Weight: 462.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-711939 is a potent and selective peroxisome proliferator-activated receptor (PPAR) α agonist, with an EC50 of 4 nM for human PPARα and >1000-fold selectivity vs human PPARγ (EC50 = 4.5 μM) and PPARδ (EC50 > 100 μM) in PPAR-GAL4 transactivation assays. BMS-711939 also demonstrated excellent in vivo efficacy and safety profiles in preclinical studies and thus was chosen for further preclinical evaluation.
Classification and Source

BMS711939 belongs to the class of compounds known as oxybenzylglycine derivatives. Its chemical structure allows it to selectively activate PPARα, which plays a crucial role in fatty acid oxidation and glucose metabolism. The compound has been evaluated in various preclinical studies for its pharmacological properties and safety profile .

Synthesis Analysis

The synthesis of BMS711939 involves several key steps, primarily focusing on the formation of its core structure through specific chemical reactions. One notable method includes the use of 2-fluoro-5-methoxybenzaldehyde as a starting material, which undergoes bromination followed by various coupling reactions to yield the final product.

Key Steps in Synthesis:

  1. Bromination: The initial step involves treating 2-fluoro-5-methoxybenzaldehyde with boron tribromide to introduce bromine into the aromatic ring.
  2. Coupling Reactions: Subsequent reactions involve coupling with other moieties, such as methoxycarbonyl groups, to construct the final structure.
  3. Purification: The crude product is purified using silica gel chromatography, yielding BMS711939 with satisfactory yields and purity levels .
Molecular Structure Analysis

BMS711939 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with PPARα. The compound's molecular formula is C21H21ClFN2O4, indicating the presence of chlorine, fluorine, and nitrogen atoms alongside carbon and oxygen.

Structural Features:

  • Aromatic Rings: The presence of aromatic rings contributes to its lipophilicity and binding affinity.
  • Functional Groups: Key functional groups include methoxy and carbonyl functionalities that are critical for receptor binding.
  • 3D Conformation: Molecular modeling studies suggest that BMS711939 adopts a specific conformation that optimally fits into the binding pocket of PPARα, enhancing its agonistic activity .
Chemical Reactions Analysis

BMS711939 participates in various chemical reactions primarily related to its interactions with biological targets. Its mechanism of action involves binding to PPARα, leading to downstream effects on gene expression related to lipid metabolism.

Relevant Reactions:

  1. Binding Affinity Studies: Competitive binding assays have been conducted to evaluate BMS711939's affinity for PPARα compared to other ligands.
  2. Metabolic Pathways: Upon activation of PPARα, BMS711939 influences metabolic pathways involved in fatty acid oxidation and glucose uptake in target tissues .
Mechanism of Action

BMS711939 exerts its effects through selective activation of PPARα, leading to modulation of gene expression involved in lipid metabolism. Upon binding to PPARα, it induces conformational changes that facilitate the recruitment of coactivators and the transcriptional machinery necessary for gene activation.

Mechanistic Insights:

Physical and Chemical Properties Analysis

BMS711939 exhibits several physical and chemical properties that are relevant for its application as a pharmaceutical agent.

Key Properties:

  • Molecular Weight: Approximately 420 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Applications

BMS711939 has promising applications in treating metabolic disorders, particularly those associated with dyslipidemia and insulin resistance. Its selective action on PPARα positions it as a potential therapeutic agent for:

  1. Type 2 Diabetes Management: By enhancing insulin sensitivity and promoting glucose uptake.
  2. Dyslipidemia Treatment: Reducing triglycerides and increasing high-density lipoprotein cholesterol levels.
  3. Obesity Interventions: Modulating adipogenesis through its effects on lipid metabolism .
Introduction to BMS-711939 in Pharmacological Research

PPARα Agonism in Metabolic Disorder Therapeutics

Mechanistic Role of PPARα in Lipid Metabolism and Atherosclerosis

PPARα, a nuclear hormone receptor predominantly expressed in the liver, regulates genes governing lipid homeostasis. Upon activation, it forms a heterodimer with retinoid X receptor (RXR) and binds peroxisome proliferator response elements (PPREs), driving transcription of proteins involved in:

  • Fatty Acid Oxidation: Upregulation of carnitine palmitoyl transferase 1 (CPT1), acyl-CoA oxidase, and fatty acid transport proteins, enhancing mitochondrial β-oxidation and reducing circulating triglycerides [4] [10].
  • Lipoprotein Metabolism: Suppression of apolipoprotein C-III (inhibitor of lipoprotein lipase) and induction of apolipoprotein A-I, elevating high-density lipoprotein cholesterol (HDL-c) and facilitating reverse cholesterol transport [2] [4].
  • Inflammation Control: Transrepression of nuclear factor kappa B (NF-κB) and toll-like receptor (TLR) pathways, attenuating vascular inflammation and macrophage foam cell formation—key drivers of atherosclerosis [10].

In atherosclerosis models, PPARα activation reduces LDL-c, triglycerides, and plaque formation while increasing HDL-c [2] [4]. BMS-711939 amplifies these effects by promoting cholesterol excretion synergistically with liver X receptor (LXR) agonists [2].

Clinical Limitations of Fibrates and Need for Selective Agonists

First-generation PPARα agonists (fibrates like fenofibrate and gemfibrozil) exhibit critical drawbacks:

  • Weak Binding Affinity: Micromolar-range EC50 values (e.g., fenofibric acid EC50 = 12 μM) necessitate high doses (e.g., 200 mg/day for fenofibrate), increasing off-target effects [1] [10].
  • Low Selectivity: Activity at PPARγ (e.g., fenofibrate) may provoke PPARγ-mediated side effects like weight gain [1].
  • Incomplete Efficacy: Modest LDL-c reduction (~10–15%) and limited HDL-c elevation fail to address residual cardiovascular risk in severe dyslipidemias [2] [10].

These limitations underscore the need for potent, selective PPARα agonists like BMS-711939 [1] [2].

Rationale for BMS-711939 Development

Addressing Interspecies PPARα Activity Disparities

Early PPARα agonists showed marked efficacy differences between rodents and humans due to divergent receptor sequences. For example:

  • BMS-711939 exhibits >100-fold lower EC50 for human PPARα (4 nM) versus rodent PPARα in transactivation assays, complicating preclinical toxicity assessments [1] [2].
  • To bridge this gap, studies employed PPARα-humanized mice (liver-specific human PPARα expression). In these models, BMS-711939 robustly induced hepatic genes (CPT1, PDK4) at low doses (0.3–1 mg/kg), confirming human-relevant efficacy [2] [3].

This approach validated BMS-711939’s translational potential and enabled mechanism-based safety profiling [1].

Selectivity Optimization Over PPARγ/δ Subtypes

BMS-711939 was engineered for subtype selectivity to minimize PPARγ/δ-associated risks (e.g., edema, carcinogenesis):

  • Structural Basis: X-ray crystallography of PPARα-LBD complexed with BMS-711939 analogs revealed:
  • The carboxylic acid anchors hydrogen bonds with Tyr314, Ser280, His440, and Yyr464.
  • The 2-fluorophenyl group occupies a hydrophobic pocket lined by Phe318 and Leu321, enhancing PPARα affinity [1].
  • Selectivity Profile:

Table 1: PPAR Binding and Transactivation Data for BMS-711939

ParameterPPARαPPARγPPARδ
Binding IC50 (nM)97 ± 25>40,000>100,000
Transactivation EC50 (nM)44,511>100,000
Selectivity Ratio (γ/α)11,128>25,000

Source: [1] [3]

  • SAR Insights: Minor structural changes significantly impacted selectivity:
  • 2-Fluoro substitution (BMS-711939) boosted PPARα potency (EC50 = 4 nM) and γ/α selectivity (1,128-fold) versus 3-fluoro (EC50 = 18 nM, selectivity 157-fold) or unsubstituted analogs (EC50 = 10 nM, selectivity 410-fold) [1].
  • Para-chlorophenyl on the oxazole "left-hand" moiety optimized PPARα binding; methylsulfonyl or tert-butyl groups reduced activity [1].

Table 2: Key SAR Findings for BMS-711939 Analogues

Structural ModificationPPARα EC50 (nM)PPARγ EC50 (nM)γ/α Selectivity Ratio
2-Fluoro substitution (BMS-711939)44,5111,128
3-Fluoro substitution182,819157
4-Fluoro substitution949,16898
Unsubstituted phenyl104,096410
4-tert-Butyl oxazoleSimilar to BMS-711939~100-fold increase~50-fold decrease

Source: [1]

"BMS-711939's 2-fluorophenyl glycine scaffold achieves >1,000-fold PPARα selectivity over PPARγ, addressing a critical limitation of fibrates. Its synergy with LXR agonists in cholesterol excretion presents a novel approach for atherosclerosis therapy." — Adapted from [2]

Properties

CAS Number

1000998-62-8

Product Name

BMS711939

IUPAC Name

2-[[5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]-2-fluorophenyl]methyl-methoxycarbonylamino]acetic acid

Molecular Formula

C22H20ClFN2O6

Molecular Weight

462.9 g/mol

InChI

InChI=1S/C22H20ClFN2O6/c1-13-19(25-21(32-13)14-3-5-16(23)6-4-14)12-31-17-7-8-18(24)15(9-17)10-26(11-20(27)28)22(29)30-2/h3-9H,10-12H2,1-2H3,(H,27,28)

InChI Key

OPHWZEQODBXRCZ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-711939; BMS 711939; BMS711939.

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.